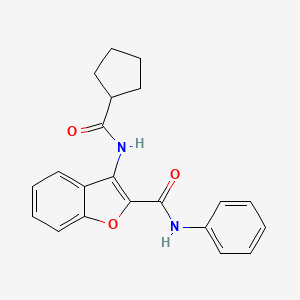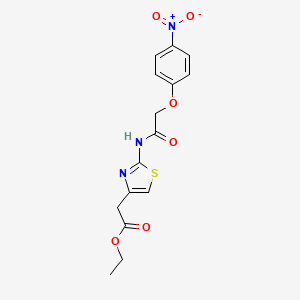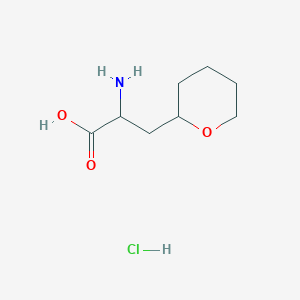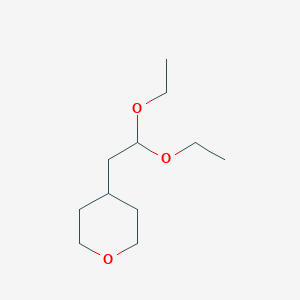![molecular formula C16H19NO3 B2792282 6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid CAS No. 198283-88-4](/img/structure/B2792282.png)
6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid” is a chemical compound with the molecular formula C16H19NO3 . It has been found in complex with human FABP4, a lipid-binding protein .
Molecular Structure Analysis
The molecular structure of this compound is complex, and it’s likely to have multiple conformations. The compound has been found in complex with human FABP4, a lipid-binding protein . This suggests that it may interact with proteins and possibly other biological molecules.Aplicaciones Científicas De Investigación
6-DMPCA has found numerous applications in scientific research. It has been used as a tool to study the structure and function of proteins, as well as to study the effects of drugs on the body. 6-DMPCA has also been used to study the effects of environmental pollutants on the body, as well as to study the effects of stress on the body. Additionally, 6-DMPCA has been used to study the effects of aging on the body, as well as to study the effects of disease on the body.
Mecanismo De Acción
The mechanism of action of 6-DMPCA is not fully understood. However, it is believed to interact with proteins and other molecules in the body in order to produce its effects. Specifically, 6-DMPCA is thought to interact with proteins and other molecules in the body in order to change their structure and/or function. This interaction is believed to be responsible for the effects of 6-DMPCA on the body.
Biochemical and Physiological Effects
6-DMPCA has been shown to have numerous biochemical and physiological effects on the body. Specifically, 6-DMPCA has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, 6-DMPCA has been shown to have anti-inflammatory and antioxidant effects on the body, as well as to have neuroprotective effects. Finally, 6-DMPCA has been shown to have immunomodulatory effects, as well as to have anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-DMPCA in laboratory experiments is its versatility. 6-DMPCA can be used in a variety of experiments and applications, making it an important tool for scientists. Additionally, 6-DMPCA is relatively easy to synthesize in the laboratory, making it a convenient and cost-effective option for scientists. One of the main limitations of using 6-DMPCA in laboratory experiments is its potential toxicity. 6-DMPCA has been found to be toxic to certain organisms, and therefore should be handled with caution in the laboratory.
Direcciones Futuras
The potential applications of 6-DMPCA are vast and there are numerous future directions for research. One potential future direction is to further study the mechanism of action of 6-DMPCA in order to better understand how it produces its effects on the body. Additionally, further research could be done to better understand the biochemical and physiological effects of 6-DMPCA on the body. Finally, further research could be done to explore the potential therapeutic applications of 6-DMPCA, such as its use as an anti-inflammatory or antioxidant agent.
Métodos De Síntesis
6-DMPCA is typically synthesized through a two-step process that involves the reaction of 6-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with 2,3-dimethylphenyl isocyanate. In the first step, the 6-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid is reacted with 2,3-dimethylphenyl isocyanate in the presence of a catalyst, such as pyridine, to form 6-[(2,3-dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid. In the second step, the 6-DMPCA is reacted with a base, such as sodium hydroxide, to form the sodium salt of 6-DMPCA. This two-step process is relatively straightforward and can be easily replicated in the laboratory.
Propiedades
IUPAC Name |
6-[(2,3-dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10-6-5-9-14(11(10)2)17-15(18)12-7-3-4-8-13(12)16(19)20/h3-6,9,12-13H,7-8H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGOQMYGRVCEDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CC=CCC2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol](/img/structure/B2792203.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2792205.png)


![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2792210.png)



![8-[(dibenzylamino)methyl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2792215.png)


![4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2792219.png)

![Tert-butyl N-(4-methylpyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B2792222.png)